3-(4-bromophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide
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Overview
Description
3-(4-bromophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl ring to form 4-bromophenyl.
Thiazole Ring Formation: The thiazole ring is synthesized separately through a cyclization reaction involving a thioamide and an α-haloketone.
Piperidine Derivative Synthesis: The piperidine ring is prepared by reacting a suitable amine with a cyclic ketone.
Coupling Reactions: The bromophenyl intermediate, thiazole ring, and piperidine derivative are then coupled through a series of nucleophilic substitution and amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the bromophenyl ring.
Scientific Research Applications
3-(4-bromophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, but it is believed that the thiazole and piperidine moieties play crucial roles in its activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide: Similar structure but with a chlorine atom instead of bromine.
3-(4-fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide: Similar structure but with a fluorine atom instead of bromine.
3-(4-methylphenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(4-bromophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
3-(4-bromophenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3OS/c19-16-6-3-14(4-7-16)5-8-17(23)21-12-15-2-1-10-22(13-15)18-20-9-11-24-18/h3-4,6-7,9,11,15H,1-2,5,8,10,12-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEKPXHERGCXDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)CCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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